![molecular formula C10H11N3O B1629510 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 902137-22-8](/img/structure/B1629510.png)
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, also known as 5-DMPO, is a synthetic organic compound belonging to the oxadiazol-2-amine family. It is a white solid that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a ligand in catalysis. This compound has also been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
One study on 1,3,4-oxadiazole N-Mannich bases, including compounds similar to 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, revealed potent antimicrobial and anti-proliferative activities. The compounds showed significant inhibitory activities against pathogenic bacteria and yeast-like pathogenic fungus Candida albicans. Furthermore, some derivatives exhibited optimum anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis and Electronic Structure
Another study focused on the synthesis and electronic structure of new aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives. These compounds, including those with a structure similar to the chemical of interest, demonstrated electron delocalization over several atoms of the ring, influencing their electronic and physical properties (Aydogan et al., 2002).
Anticancer Activity
Research on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, including the chemical , highlighted their synthesis and evaluation for anticancer activity. Certain analogues displayed significant activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer (Ahsan et al., 2014).
Efficient Synthesis Approaches
Novel synthesis methodologies for 1,3,4-oxadiazole derivatives were developed, offering efficient approaches for creating 2,5-disubstituted derivatives. These methods utilize (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes to synthesize fully substituted derivatives without requiring a catalyst or activation (Ramazani & Rezaei, 2010).
Material Science Applications
In materials science, 1,3,4-oxadiazole compounds, including those with functionalities similar to 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine, have been used to develop blue light-emitting polyamides and poly(amide-imide)s. These materials show promising applications in optoelectronics due to their high thermal stability, good film-forming ability, and fluorescence properties (Hamciuc et al., 2015).
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-8(7(2)5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTJZHAGZHSWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602740 | |
Record name | 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
902137-22-8 | |
Record name | 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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